Journal Name:Nanotechnologies in Russia
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Effect of Ge concentration on optical properties of films synthesized by vacuum-thermal evaporation of glassy Ge–Se alloys
Nanotechnologies in Russia ( IF 0 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.jnoncrysol.2023.122479
Four non-crystalline GexSe100−x (x = 15−25 at. %) films were obtained by vacuum-thermal deposition of glassy Ge–Se alloys. With the use of spectroscopic ellipsometry, it was determined that the films are semiconductors with indirect band gap energy Eg = 2.0−2.07 eV. An anomalous dispersion of the refractive index n (λ) with nmax at λmax depending on x was revealed in the films at λ = 240−500 nm. It was established that as the concentration of Ge decreases, nmax increases, and λmax red shifts. Based on the Wemple-DiDomenico model, the nonlinear coefficients χ(3) and n2 characterizing the synthesized films were calculated as a function of x. The highest χ(3) and n2 values are achieved in the films at x = 15 at. %. The results obtained can be used for the development and creation of Ge–Se optical filters with an adjustable blue absorption band edge.
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Evolution of physical and mechanical properties of fused silica after subsurface damage layer removal by RIE treatment
Nanotechnologies in Russia ( IF 0 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.jnoncrysol.2023.122475
The subsurface damage of polished fused silica can be removed by various post-treatments to improve the strength of fused silica in high energy laser systems, but the evolution of physical and mechanical properties of fused silica after the removal of subsurface damage remains unclear. In this study, the physical and mechanical properties of fused silica are studied after various depths of subsurface damage removal by reactive ion etching process. The results show that as the etching depth increases, the concentration of metal ions contamination in the subsurface of fused silica decreases significantly, the water contact angle of fused silica decreased, while homogeneity of adsorbed water molecules on fused silica surface increases, especially at higher humidity conditions. Furthermore, the nanohardness and reduced modulus of fused silica increases with the etching depth. These results will be helpful for optimizing the manufacturing and lifetime of fused silica in high energy laser systems.
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Photographic studies of the normal impact of hard spheres on fused silica generating hertzian cones
Nanotechnologies in Russia ( IF 0 ) Pub Date: 2023-06-23 , DOI: 10.1016/j.jnoncrysol.2023.122428
Colour high-speed photographic framing sequences of the normal impact of 2 mm diameter tungsten carbide spheres on a block of fused silica at 150 m s−1 were taken at 1 × 106 frames per second. The initiation and growth of the resulting two coaxial cone cracks, which formed within 0.1 µs of the initial projectile contact, were followed. The innermost cone crack of a semi included angle of 32° travelled at a velocity of (2270± 100) m s−1 which is close to the theoretical maximum crack velocity of 2180 m s−1 in fused silica. Importantly, the semi included angle of the cone crack was about a half of the angle of the cone crack produced by quasi-static loading. A suggested explanation, based on the localized decrease of the target's Poisson's ratio due to the high impact loading rate, has been proposed and examples are given which support this suggestion.
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On revealing structural relaxation of ionic liquids by high-field dielectric techniques
Nanotechnologies in Russia ( IF 0 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.jnoncrysol.2023.122483
Using dielectric relaxation techniques at low and high electric fields, it is demonstrated how the conductivity and structural relaxation times can be obtained under identical sample conditions, e.g., for ionic liquids. This approach is useful for conductive materials for which low field dielectric loss spectra fail to display signatures of structural relaxation. The approach is based on field induced structural recovery in the regime of milliseconds, i.e., the process of fast physical aging in response to a small perturbation. For the case of viscous 1‑butyl‑3-methyl imidazolium tetrafluoroborate, this experiment reveals a decoupling quantified by structural relaxation being about nine times slower than conductivity relaxation.
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Influence of controlled crystallization and SrF2 content on the structure and properties of Eu3+ doped phosphate glasses
Nanotechnologies in Russia ( IF 0 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.jnoncrysol.2023.122473
New phosphate glasses and glass-ceramics P2O5–Bi2O3–K2O–Nb2O5-SrF2 doped with Eu were synthesized and studied in this work. The influence of the SrF2 content (0–15 mol%) and the parameters of the heat treatment on their structural and optical properties were investigated. For the above purpose, the structural characterization by FTIR spectroscopy and XRD measurements was carried out, which showed a significant effect of SrF2 on the obtained crystal phases and the structure of the glass matrix. The results of combined DSC/DTA techniques enabled the determination of thermal properties and complemented the investigated crystallization characteristics of the glasses. Based on the measurements of the luminescence properties and the decay curves, it was confirmed that the Eu3+ ions were partially incorporated into the crystallites embedded in the glass matrix, which resulted in a significant enhancement of the luminescence. The conducted research confirms that the presented materials are a promising candidate for resistant phosphors in visible LEDs.
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Investigation of Li2O/Na2O effect on the atomic structure and mechanical properties of aluminosilicate glasses using molecular dynamics simulation, Raman and NMR spectroscopy
Nanotechnologies in Russia ( IF 0 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.jnoncrysol.2023.122504
Aluminosilicate glasses are extensively used in flat panel displays and aircraft windshields because of their superior mechanical characteristics. Understanding the influence of the components on the glass network structure and mechanical properties is essential to designing aluminosilicate glasses with desirable mechanical functions. In this paper, the molecular dynamic simulations were used to obtain atomic structural information of the glasses, and the results were compared with Raman, Nuclear magnetic resonance, X-ray photoelectron spectroscopy, Differential thermal analysis, and Vickers hardness to elucidate the effect of Li2O/Na2O on the atomic structure and mechanical properties of aluminosilicate glasses. We show through experiments and molecular dynamic simulations that an increase in the Li2O/Na2O ratio can increase the mechanical properties of the glass. Li ions reorganized the glass network by partial conversion of [AlO5] to [AlO4] units and changes in the bridging oxygen/non-bridging oxygen ratio, which in turn alters the glass on a longer scale, for example, by sharpening the ring distribution and an increase in the number of loops, leading to structural clustering of the glass network and increased mechanical properties. This composition-structure-property relationship can be used to design aluminosilicate glasses with particular properties.
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Investigating densification processes of amorphous silica phases through activation energy distribution
Nanotechnologies in Russia ( IF 0 ) Pub Date: 2023-07-10 , DOI: 10.1016/j.jnoncrysol.2023.122491
We investigated thermal stability of silica glass that underwent high-temperature (HT), high-pressure (HP) densification followed with electron irradiations. We performed isothermal annealing and in situ Raman spectroscopy to observe changes in the silica structure. By determining the activation energy distributions at the root of the densification process, we aimed to gain insights into the relaxation pathway of densified silica and its relationship with the structural properties. Of particular interest we observed a non monotonous behavior of D2 band in Raman spectra in HP-HT samples exposed at low dose ≤107 Gy, which we attribute to presence of a specific phase of silica glass known as the high-density amorphous phase. Our study highlights the impact of irradiation on the ratio between high-density amorphous and low-density amorphous phases, and on relative activation energy distributions. These findings have important implications for development of high-performance optical devices based on silica densification for a wide range of applications.
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Synthesis and study of zirconium-containing sodium-cesium aluminoborosilicate matrix materials
Nanotechnologies in Russia ( IF 0 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.jnoncrysol.2023.122497
During the development of new composition versions for basic systems immobilizing high-level radioactive waste, the investigation of physico-chemical peculiarities has been carried out for various glass-ceramic materials, synthesized by the quench method from melts of the Na2O – Cs2O – CaO (SrO, BaO) – Al2O3 – B2O3 – SiO2 system with high zirconium content. Factors that determine solubility and zirconium retention have been studied, as well as homogeneity of the synthesized materials. The influence of zirconium upon the phase composition of materials, formation of their structure, crystallization processes, density values, and thermal properties have been considered. The obtained data point at possibilities in application of the chosen glass-forming system with the investigated combination of components in the field of synthesis of matrix materials for immobilization of high-level radioactive waste with high zirconium content.
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Effects of a small amount of B addition on the geometric structure, electronic structure and magnetic properties of FePC amorphous alloys
Nanotechnologies in Russia ( IF 0 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.jnoncrysol.2023.122510
The saturation magnetization of Fe-based amorphous alloys can be effectively increased by adding a small amount of metalloid B. In this paper, the influence mechanism of a small amount of B on the geometric structure, electronic structure and magnetic properties of Fe80P12-xC8Bx (x = 0, 1, 2, 3, 4) amorphous alloys was investigated by using first-principles molecular dynamics simulations. The addition of B does not significantly change the distribution of Voronoi polyhedra with Fe as the center but increases the number of Fe atoms in the vicinity of Fe. The B atom with a small radius easily diffuses to the space between atoms, which increases the density of the Fe-based amorphous alloy and the aggregation among Fe atoms, thus enhancing the interaction between Fe atoms and finally increasing the saturation magnetization of the amorphous alloy. This provides an effective way to develop amorphous alloys with excellent magnetic properties.
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Physical and chemical changes to commercial sodium phosphate glasses after aging or dynamic vapor sorption
Nanotechnologies in Russia ( IF 0 ) Pub Date: 2023-06-24 , DOI: 10.1016/j.jnoncrysol.2023.122422
Commercial sodium phosphate glasses are used as reference materials for polyphosphate chain length analysis. Water can spontaneously hydrolytically degrade the characteristic polyphosphate P-O-P bond, and reduce the polyphosphate chain length. XRD, Raman spectroscopy, and SEM were used to characterize glasses stored for two weeks, six months and >10 years, and three commercial sodium phosphate glasses after controlled water vapor adsorption and desorption. Rapid water vapor absorption was measured above 50 % relative humidity. The chain length distribution for a dissolved commercial sodium phosphate glass with an average chain length of 45 PO3− units was analyzed with polyacrylamide gel electrophoresis. A distribution of linear polyphosphates, interrupted with a population spike of ∼13 PO3− units, trimetaphosphate rings, and orthophosphates were identified. 31P-MAS NMR suggested that the linear polyphosphate population spike could be the product of large ring polyphosphate scission upon dissolution. This study confirms the importance of dry storage for chain length reference phosphate glasses.
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